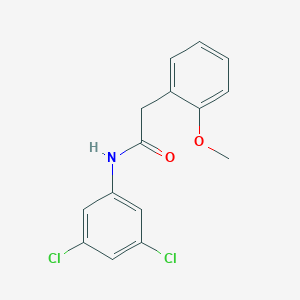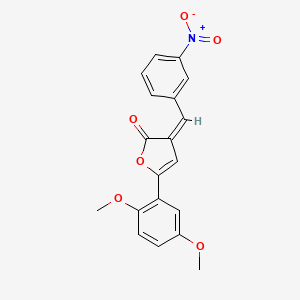![molecular formula C20H21N3O7 B4975107 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide, also known as DNPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development.
Mechanism of Action
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of NF-κB and its downstream targets, resulting in the suppression of inflammatory responses and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the suppression of tumor cell proliferation and migration. It has also been shown to increase the expression of anti-oxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide offers several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can pose challenges for researchers.
Future Directions
There are several future directions for 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide research, including its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, and its use as a chemotherapeutic agent for cancer treatment. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
In conclusion, this compound is a synthetic compound that has shown promising potential for various scientific applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for drug development, and further research is needed to explore its full potential.
Synthesis Methods
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide can be synthesized through a multi-step reaction process involving the reaction of 3,5-dinitrophenol with 4-bromoanisole, followed by the reaction of the resulting product with N-(tetrahydro-2-furanylmethyl)propanamide. The final product is obtained through purification and isolation processes.
Properties
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c24-20(21-13-18-2-1-9-29-18)8-5-14-3-6-17(7-4-14)30-19-11-15(22(25)26)10-16(12-19)23(27)28/h3-4,6-7,10-12,18H,1-2,5,8-9,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSPXSAWYHYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)

![1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)
